molecular formula C22H25NO4 B13298778 (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid

(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid

Cat. No.: B13298778
M. Wt: 367.4 g/mol
InChI Key: VHZUUIWBAYOCDD-YBMSBYLISA-N
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Description

(3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid is a chiral, Fmoc-protected amino acid derivative. Its structure comprises a hexanoic acid backbone with a methyl group at the 4th carbon and an Fmoc (9-fluorenylmethyloxycarbonyl) group protecting the amino moiety at the 3rd position in the R-configuration . This compound is primarily utilized in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s orthogonal protection strategy, which allows selective deprotection under mild basic conditions . Its molecular formula is C23H25NO4, with a molecular weight of 379.45 g/mol (calculated from ).

Properties

Molecular Formula

C22H25NO4

Molecular Weight

367.4 g/mol

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylhexanoic acid

InChI

InChI=1S/C22H25NO4/c1-3-14(2)20(12-21(24)25)23-22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,3,12-13H2,1-2H3,(H,23,26)(H,24,25)/t14?,20-/m1/s1

InChI Key

VHZUUIWBAYOCDD-YBMSBYLISA-N

Isomeric SMILES

CCC(C)[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CCC(C)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Preparation Methods

General Strategy

The synthesis of Fmoc-protected β-amino acids like (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid typically follows a two-step approach:

This approach ensures high purity and retention of stereochemistry crucial for peptide synthesis applications.

Synthesis of the Free β-Amino Acid

The β-amino acid precursor can be synthesized via:

  • Asymmetric catalytic methods: Such as palladium-catalyzed decarboxylative allylation of isoxazolidinones to construct quaternary β-amino acids with high enantioselectivity.
  • Multi-step organic synthesis: Starting from commercially available α-amino acids or keto acid derivatives, followed by chain elongation and stereocontrolled functional group transformations.

For example, Guichard et al. reported a multi-step synthesis of β-homoleucine involving selective protection and functional group manipulation to yield the free amino acid with the desired stereochemistry.

Fmoc Protection Procedure

The Fmoc group is introduced via reaction with 9-fluorenylmethoxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu) or Fmoc-N-succinimidyl carbonate (Fmoc-Nosu) under mild alkaline conditions to avoid side reactions:

  • The free β-amino acid is dissolved in an aqueous or aqueous-organic medium.
  • The pH is adjusted to mildly basic (around pH 8) using sodium carbonate or bicarbonate solutions.
  • Fmoc-OSu or Fmoc-Nosu dissolved in an organic solvent (e.g., acetonitrile) is added slowly at low temperature (0–5 °C) to the amino acid solution.
  • The reaction mixture is stirred overnight at room temperature to ensure complete conversion.
  • The product is precipitated or extracted by acidification (pH 2–3) and purified by filtration and washing.

This method yields high-purity, high-yield Fmoc-protected β-amino acids suitable for solid-phase peptide synthesis (SPPS).

Solid-Phase Peptide Synthesis (SPPS) Application

The prepared Fmoc-protected β-amino acid can be directly incorporated into peptides via Fmoc-SPPS protocols:

  • The Fmoc group is removed on resin using 20% piperidine in DMF.
  • Coupling to the growing peptide chain is achieved using standard peptide coupling reagents.
  • The process is monitored by chloranil or ninhydrin tests to confirm coupling efficiency.

Comparative Data Table of Preparation Methods

Step Method/Conditions Yield (%) Notes Reference
Free β-amino acid synthesis Palladium-catalyzed decarboxylative allylation Not specified High enantioselectivity, quaternary carbon center
Fmoc Protection Fmoc-Nosu in aqueous alkaline medium, 0–5 °C, overnight stirring ~82% Mild conditions prevent racemization; high purity
Purification Acidification to pH 2–3, filtration, washing High purity Product isolated as crystalline salt
Peptide incorporation Fmoc-SPPS, 20% piperidine deprotection, coupling monitored by chloranil test Quantitative Efficient coupling, suitable for peptide synthesis

Detailed Notes and Research Findings

  • The Fmoc protection step is critical and must be performed under controlled pH and temperature to avoid side reactions such as hydrolysis or racemization of the chiral center.
  • The use of Fmoc-Nosu is preferred over other reagents due to its stability and efficiency in aqueous-organic media.
  • The stereochemistry of the β-amino acid is preserved throughout the synthesis, confirmed by chiral HPLC and NMR studies in literature.
  • The final Fmoc-protected product exhibits good solubility in organic solvents used in peptide synthesis and is stable under standard storage conditions.
  • Recent advances include catalytic asymmetric synthesis methods allowing scalable and stereoselective access to β-amino acids with complex side chains, facilitating the preparation of Fmoc derivatives for advanced peptide design.

Chemical Reactions Analysis

Deprotection of the Fmoc Group

The Fmoc group serves as a temporary protective moiety for the amino group during peptide synthesis. Deprotection is typically achieved via base-catalyzed elimination using secondary amines.

Reagent Conditions Outcome Application
Piperidine (20–30% v/v)Room temperature, 10–30 minFmoc cleavage with release of CO₂ and dibenzofulveneStandard in solid-phase peptide synthesis (SPPS)
DBU (1,8-Diazabicycloundec-7-ene)2% in DMF, 5–10 minFaster deprotection under mild conditionsSensitive peptide sequences

Mechanism :
The reaction proceeds through β-elimination, where the base abstracts the α-hydrogen of the Fmoc group, leading to the formation of a carbamate intermediate. This decomposes into CO₂ and dibenzofulvene, regenerating the free amine.

Amide Bond Formation

The carboxylic acid group participates in amide bond formation, a cornerstone of peptide synthesis.

Activating Agent Coupling Reagent Conditions Yield
HOBt/DIC1-Hydroxybenzotriazole, Diisopropylcarbodiimide0°C to RT, 1–2 h85–95%
HATUHexafluorophosphate Azabenzotriazole Tetramethyl UroniumDMF, RT, 1 h>90%

Key Considerations :

  • Racemization risk is minimized at lower temperatures (0–4°C).

  • Steric hindrance from the branched aliphatic chain may slow coupling kinetics compared to linear analogs .

Esterification

The carboxylic acid reacts with alcohols to form esters, useful for modifying solubility or introducing functional handles.

Alcohol Catalyst Conditions Product
MethanolH₂SO₄ (cat.)Reflux, 6–8 hMethyl ester
Benzyl alcoholDCC/DMAPRT, 12 hBenzyl ester (for orthogonal protection)

Applications :

  • Ester derivatives facilitate solubility in organic solvents for subsequent reactions.

Oxidation Reactions

The compound’s aliphatic chain can undergo oxidation under controlled conditions.

Oxidizing Agent Conditions Product Notes
KMnO₄Acidic aqueous solution, 50°CKetone derivativePartial over-oxidation observed
H₂O₂/Fe²⁺Fenton-like conditionsHydroxylated byproductsRequires further optimization

Limitations :

  • Oxidation selectivity is challenging due to the compound’s branched structure.

Hydrolysis of the Carboxylic Acid Group

While stable under standard conditions, the carboxylic acid group undergoes hydrolysis under extreme pH.

Condition Reagent Outcome
Acidic6 M HCl, 110°C, 24 hDegradation into smaller fragments
Basic2 M NaOH, RT, 2 hPartial racemization observed

Stability Under Reaction Conditions

Parameter Stability Degradation Products
pH 1–3 (acidic)Stable for ≤24 hNone detected
pH 10–12 (basic)Stable for ≤2 hRacemization (>5%)
High temperature (>80°C)UnstableDecarboxylation products

Scientific Research Applications

(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid is widely used in scientific research, particularly in the fields of chemistry and biology. Its primary application is in the synthesis of peptides, which are crucial for studying protein function and structure. In medicine, peptides synthesized using this compound can be used in drug development and as therapeutic agents. In industry, it is used in the production of peptide-based materials and bioconjugates.

Mechanism of Action

The mechanism of action of (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the peptide bond formation. The protection is achieved through the formation of a stable carbamate linkage, which can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Formula Substituents/Modifications Key Features References
(3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid (Target Compound) C23H25NO4 4-methyl, R-configuration Linear chain; optimal for SPPS due to balance of hydrophobicity and stability.
(R)-3-((Fmoc)amino)-4-phenylbutanoic acid C24H21NO4 4-phenyl group Increased aromaticity enhances rigidity; may affect peptide folding.
(3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-5-methylhexanoic acid C23H27NO4 S-configuration, methylated amino group Stereoisomer; methylated amino group alters deprotection kinetics.
(3R)-3-[[Fmoc]amino]-5-hexenoic acid C21H21NO4 Double bond at C5 Increased rigidity due to conjugation; potential for side reactions in SPPS.
4-((Fmoc)amino)tetrahydro-2H-pyran-4-carboxylic acid C21H21NO5 Cyclic tetrahydro-2H-pyran ring Conformational restraint; may mimic cyclic peptide motifs.
(3R)-3-[4-ethyl-6-(Fmoc-amino)hexanamido]butanoic acid C27H34N2O5 Ethyl and hexanamide substituents Extended hydrophobic chain; suitable for lipidated peptide synthesis.

Stereochemical and Functional Group Comparisons

  • Stereochemistry : The target compound’s R-configuration contrasts with analogues like the (3S)-configured derivative in . Stereochemistry critically influences peptide secondary structure and binding specificity .
  • Substituent Effects: 4-Methyl vs. Double Bonds (): The 5-hexenoic acid analogue’s double bond introduces rigidity, which may hinder conformational flexibility in peptide chains. Cyclic Structures (): The tetrahydro-2H-pyran ring imposes conformational constraints, mimicking cyclic peptides or stabilizing β-turn structures.

Physicochemical Properties

Property Target Compound 4-Phenylbutanoic Acid Analogue 5-Hexenoic Acid Analogue Tetrahydro-2H-pyran Derivative
Molecular Weight (g/mol) 379.45 387.43 351.40 367.40
Solubility (THF/MeOH) High Moderate (aromatic hindrance) Low (rigidity) Moderate (cyclic structure)
Stability under SPPS Excellent Good Fair (double bond risk) Good

Biological Activity

(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid, commonly referred to as Fmoc-amino acid, is a compound that has garnered attention in the field of medicinal chemistry and biochemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

  • Empirical Formula : C25H23O4N
  • Molecular Weight : 401.45 g/mol
  • CAS Number : 507472-28-8

The biological activity of (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid is primarily attributed to its role as a building block in peptide synthesis. The Fmoc (fluorenylmethoxycarbonyl) group provides a protective mechanism for amino acids during the synthesis of peptides, allowing for selective reactions without unwanted side reactions.

Biological Activity

  • Peptide Synthesis :
    • The Fmoc protection strategy is widely utilized in solid-phase peptide synthesis (SPPS). The compound is used to synthesize various peptides that exhibit biological activities, including antimicrobial and anticancer properties .
  • Enzyme Inhibition :
    • Preliminary studies suggest that derivatives of this compound may act as inhibitors for specific enzymes involved in cellular signaling pathways. For instance, some analogs have shown potential inhibitory activity against histone deacetylases (HDACs), which are crucial in regulating gene expression and are implicated in cancer progression .
  • Antimicrobial Activity :
    • Research indicates that peptides synthesized using (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid exhibit antimicrobial properties. These peptides can disrupt bacterial membranes, leading to cell lysis and death .

Case Study 1: HDAC Inhibition

A study conducted on various derivatives of Fmoc-amino acids demonstrated that certain compounds exhibited significant inhibition against class I HDACs with IC50 values ranging from 14 to 67 nM. These findings highlight the potential of Fmoc-based compounds in developing selective HDAC inhibitors .

Case Study 2: Antimicrobial Peptides

In a separate investigation, peptides synthesized using (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid were tested against Gram-positive and Gram-negative bacteria. The results indicated a notable reduction in bacterial viability, suggesting a promising avenue for antibiotic development .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Peptide SynthesisUsed as a building block for peptides
Enzyme InhibitionInhibitory effects on HDACs
Antimicrobial ActivitySignificant reduction in bacterial viability

Q & A

Q. What are the standard synthetic routes for (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid, and what key reaction parameters must be controlled?

  • Methodological Answer : The compound is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Key steps include:
  • Fmoc protection : The amino group is protected with the Fmoc group, which is stable under basic conditions but cleaved by piperidine .
  • Coupling reactions : Activating agents like HBTU or HATU in DMF are used to facilitate amide bond formation. Reaction temperature (0–25°C) and stoichiometric ratios (1.5–2.0 equivalents of coupling agent) must be tightly controlled to avoid racemization .
  • Purification : Reverse-phase HPLC with C18 columns and gradients of acetonitrile/water (0.1% TFA) ensures high purity (>95%) .

Q. What safety precautions are required when handling this compound given conflicting toxicity data?

  • Methodological Answer : Despite incomplete toxicological data, acute toxicity (Category 4) and skin/eye irritation risks are documented for structurally similar Fmoc derivatives . Recommended precautions:
  • Use PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in fume hoods to minimize inhalation of aerosolized particles .
  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent decomposition .

Q. Which analytical techniques are essential for confirming the structural integrity and enantiomeric purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm backbone structure and stereochemistry (e.g., δ 7.3–7.8 ppm for Fmoc aromatic protons) .
  • HPLC-MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]+^+ expected at 434.2 Da), while chiral HPLC columns (e.g., Chiralpak IA) assess enantiomeric excess (>98%) .
  • Circular Dichroism (CD) : Detects conformational changes in the Fmoc group under varying pH conditions .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency during solid-phase synthesis of Fmoc-protected derivatives like this compound?

  • Methodological Answer :
  • Microwave-assisted synthesis : Reduces reaction time (from 12 hours to 30 minutes) and improves yields (85% → 95%) by enhancing reagent diffusion in resin pores .
  • Double coupling : Sequential use of HATU and DIC/HOBt ensures complete amino acid activation, especially for sterically hindered residues .
  • Real-time monitoring : Use of Kaiser test or FT-IR to detect free amine groups post-coupling .

Q. What strategies resolve discrepancies between theoretical and observed molecular weights during mass spectrometric analysis?

  • Methodological Answer :
  • Isotopic pattern analysis : Confirm if discrepancies arise from 13^{13}C or 37^{37}Cl isotopes (common in halogenated analogs) .
  • Post-source decay (PSD) in MALDI-TOF : Identifies fragmentation products (e.g., loss of Fmoc group at 222 Da) to validate structural assignments .
  • Repurification : Use preparative HPLC to remove byproducts (e.g., deletion sequences or oxidized species) .

Q. How do the methyl and Fmoc groups influence the compound’s stability under different pH and temperature conditions?

  • Methodological Answer :
  • pH stability : The Fmoc group is labile under basic conditions (e.g., >20% piperidine in DMF cleaves it within 30 minutes), while the methyl group enhances hydrophobicity, reducing aqueous solubility at pH < 5 .
  • Thermal stability : Decomposition occurs above 40°C, releasing CO2_2 and fluorenyl byproducts. Store at 2–8°C to prevent thermal degradation .
  • Light sensitivity : UV exposure (λ = 254 nm) accelerates Fmoc cleavage; amber glassware is recommended .

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